(Z)-Hept-1-en-1-ylboronic acid
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Overview
Description
(Z)-Hept-1-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hept-1-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Hept-1-en-1-ylboronic acid typically involves the hydroboration of hept-1-yne with a borane reagent, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the hydroboration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions: (Z)-Hept-1-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Formation of the corresponding alkane through catalytic hydrogenation.
Substitution: Reaction with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hept-1-en-1-ol or heptanal.
Reduction: Heptane.
Substitution: Halogenated hept-1-en-1-yl derivatives.
Scientific Research Applications
Chemistry: (Z)-Hept-1-en-1-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, particularly in the development of protease inhibitors for therapeutic applications.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which (Z)-Hept-1-en-1-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby blocking the enzyme’s activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
(E)-Hept-1-en-1-ylboronic acid: Differing in the geometric configuration around the double bond.
Hept-1-yn-1-ylboronic acid: Featuring a triple bond instead of a double bond.
Methylboronic acid: A simpler boronic acid with a methyl group instead of a hept-1-en-1-yl chain.
Uniqueness: (Z)-Hept-1-en-1-ylboronic acid is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial.
Properties
Molecular Formula |
C7H15BO2 |
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Molecular Weight |
142.01 g/mol |
IUPAC Name |
[(Z)-hept-1-enyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6- |
InChI Key |
LDTJUGVTOZBIBN-SREVYHEPSA-N |
Isomeric SMILES |
B(/C=C\CCCCC)(O)O |
Canonical SMILES |
B(C=CCCCCC)(O)O |
Origin of Product |
United States |
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